An In-depth Technical Guide to Boc-Asn(Trt)-OH: Chemical Properties and Structure
An In-depth Technical Guide to Boc-Asn(Trt)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-tert-butoxycarbonyl-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS).
Core Chemical Properties and Structure
Boc-Asn(Trt)-OH is a protected amino acid derivative used to incorporate asparagine into peptide chains. The Nα-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide is protected by a bulky trityl (Trt) group. This dual protection strategy is essential for preventing undesirable side reactions and enhancing solubility during peptide synthesis.
The chemical structure of Boc-Asn(Trt)-OH is characterized by the L-asparagine backbone with the Boc protecting group on the alpha-amino group and the trityl protecting group on the side-chain amide nitrogen.
Table 1: General and Physical Properties of Boc-Asn(Trt)-OH
| Property | Value | Reference(s) |
| Synonyms | N-α-t.-Boc-β-trityl-L-asparagine, Nα-(tert-Butoxycarbonyl)-Nγ-trityl-L-asparagine | [1][2] |
| CAS Number | 132388-68-2 | [1][2] |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [1][2] |
| Molecular Weight | 474.55 g/mol | [1][2] |
| Appearance | White to off-white or slight yellow to beige powder | [3] |
| Optical Rotation | [α]25/D: -16.5° to -21.5° (c=1 in methanol) | [3] |
| Assay Purity | ≥98% (by TLC) | [1][3] |
Table 2: Solubility and Stability of Boc-Asn(Trt)-OH
| Property | Details | Reference(s) |
| Solubility | Qualitative: Good solubility in most organic solvents, including DMF. Quantitative: 1 mmole is clearly soluble in 2 ml of DMF. | [3] |
| Stability & Storage | Store at 15-25°C in a dry place. It is a combustible solid. | [1][2] |
Role in Peptide Synthesis
The incorporation of asparagine in peptide synthesis can be challenging due to potential side reactions such as dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates. The trityl protecting group on the side-chain of Boc-Asn(Trt)-OH effectively prevents these side reactions.[4] Furthermore, the bulky and hydrophobic nature of the trityl group significantly enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[3]
Boc-SPPS Workflow
Boc-Asn(Trt)-OH is primarily utilized in Boc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Experimental Protocols
Incorporation of Boc-Asn(Trt)-OH in Boc-SPPS
This protocol outlines the key steps for coupling Boc-Asn(Trt)-OH to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Asn(Trt)-OH
-
Coupling agent (e.g., HBTU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 15-30 minutes.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and byproducts.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% DIEA in DCM.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asn(Trt)-OH (typically 3-4 equivalents relative to the resin loading) and a suitable activating agent in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[5]
Deprotection of the Trityl Group
The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin with Trt-protected asparagine
-
Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)[6]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Note: If the Asn(Trt) residue is at the N-terminus, a longer cleavage time may be required for complete deprotection.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-Asn(Trt)-OH and for analyzing the final cleaved peptide. Due to the hydrophobicity of the Boc and Trt groups, C18 columns are commonly used.
A general protocol for the analysis of Boc-protected amino acids involves a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%). Detection is typically performed using a UV detector at 210-220 nm.
Safety Information
Boc-Asn(Trt)-OH is a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
